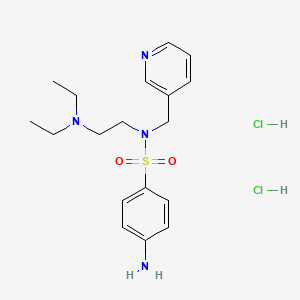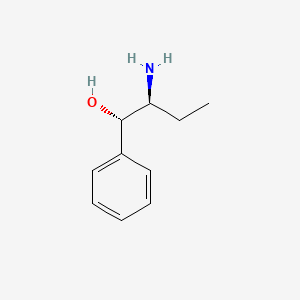
Benzenemethanol, alpha-(1-aminopropyl)-, (R*,R*)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenemethanol, alpha-(1-aminopropyl)-, (R*,R*)- is a chemical compound with the molecular formula C10H15NO. It is a derivative of benzenemethanol, where the hydroxyl group is substituted with an alpha-(1-aminopropyl) group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, alpha-(1-aminopropyl)-, (R*,R*)- typically involves the reaction of benzenemethanol with a suitable aminopropylating agent under controlled conditions. One common method is the reductive amination of benzenemethanol with 1-aminopropane in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature.
Industrial Production Methods
In industrial settings, the production of Benzenemethanol, alpha-(1-aminopropyl)-, (R*,R*)- may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Benzenemethanol, alpha-(1-aminopropyl)-, (R*,R*)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like halides or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted benzenemethanol derivatives.
Aplicaciones Científicas De Investigación
Benzenemethanol, alpha-(1-aminopropyl)-, (R*,R*)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its role as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of Benzenemethanol, alpha-(1-aminopropyl)-, (R*,R*)- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- Benzenemethanol, alpha-(1-aminopropyl)-4-methoxy-, (R,R)-**: A similar compound with a methoxy group substitution.
Ephedrine: A structurally related compound with similar pharmacological properties.
Pseudoephedrine: Another related compound with similar uses in medicine.
Uniqueness
Benzenemethanol, alpha-(1-aminopropyl)-, (R*,R*)- is unique due to its specific structural configuration and the presence of the alpha-(1-aminopropyl) group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
79880-88-9 |
|---|---|
Fórmula molecular |
C10H15NO |
Peso molecular |
165.23 g/mol |
Nombre IUPAC |
(1S,2S)-2-amino-1-phenylbutan-1-ol |
InChI |
InChI=1S/C10H15NO/c1-2-9(11)10(12)8-6-4-3-5-7-8/h3-7,9-10,12H,2,11H2,1H3/t9-,10-/m0/s1 |
Clave InChI |
UOZNVPFVNBRISY-UWVGGRQHSA-N |
SMILES isomérico |
CC[C@@H]([C@H](C1=CC=CC=C1)O)N |
SMILES canónico |
CCC(C(C1=CC=CC=C1)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


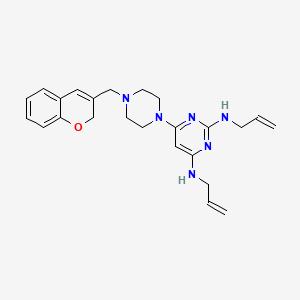
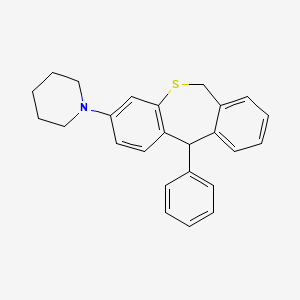
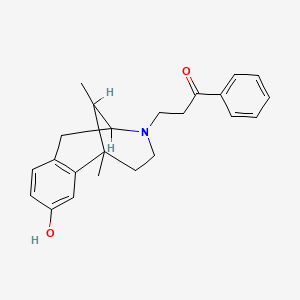
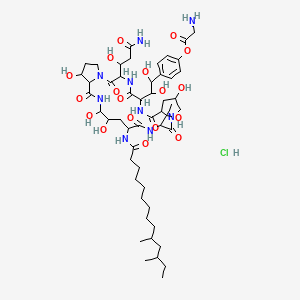
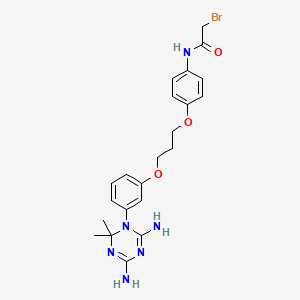
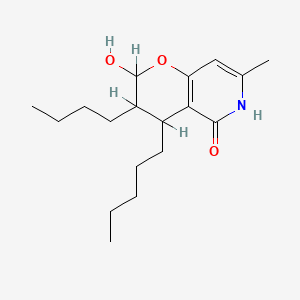
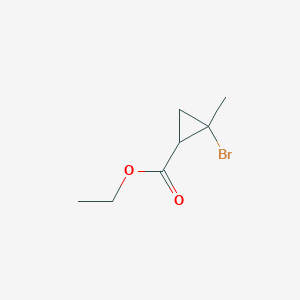
![1-azabicyclo[2.2.2]octan-3-yl 2-cyclohexyl-2-hydroxypent-3-ynoate](/img/structure/B12787303.png)
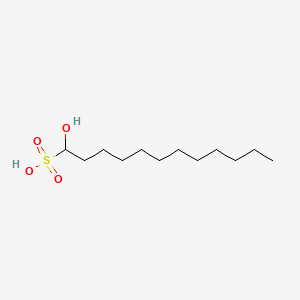
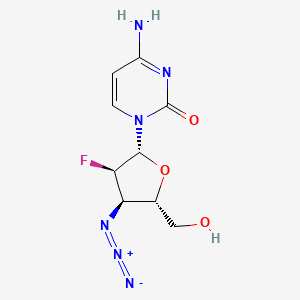
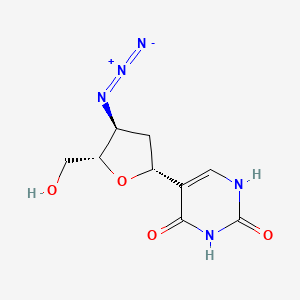
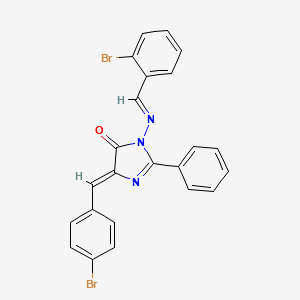
![2-[(S)-amino-(4-cyanophenyl)-(3-methylimidazol-4-yl)methyl]-7-(3-fluorophenyl)-1-benzofuran-5-carbonitrile](/img/structure/B12787330.png)
